

Spectroscopic Characterization of 1-Benzylquinolinium Chloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: *1-Benzylquinolinium chloride*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-Benzylquinolinium chloride** (BQC), a quaternary ammonium salt with significant applications in organic synthesis and pharmaceutical development.^[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of BQC using a suite of modern spectroscopic techniques. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and where definitive spectral data for BQC is not publicly available, we provide expected values based on the analysis of its constituent functional groups and related chemical structures.

Introduction to 1-Benzylquinolinium Chloride

1-Benzylquinolinium chloride is a quaternary ammonium salt consisting of a benzyl group attached to the nitrogen atom of a quinoline ring, with a chloride counter-ion. Its molecular formula is $C_{16}H_{14}ClN$, and it has a molecular weight of approximately 255.74 g/mol.^[2] This compound serves as a versatile intermediate in the synthesis of various organic molecules and has garnered interest for its potential as a phase-transfer catalyst and as a scaffold for

pharmacologically active agents.^[3] The precise characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior.

Synthesis of 1-Benzylquinolinium Chloride

The most common and established method for the synthesis of **1-benzylquinolinium chloride** is the Menshutkin reaction. This reaction involves the nucleophilic substitution of a tertiary amine (quinoline) with an alkyl halide (benzyl chloride).^{[3][4]} The lone pair of electrons on the nitrogen atom of the quinoline ring attacks the electrophilic benzylic carbon of benzyl chloride, leading to the formation of the quaternary ammonium salt.^{[3][4]}

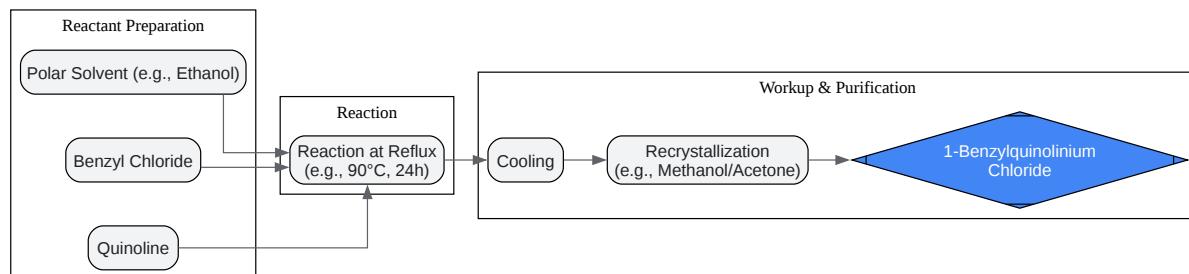
Reaction Mechanism and Experimental Protocol

The Menshutkin reaction is a classic example of an SN₂ reaction.^[4] The reaction is typically carried out in a polar solvent to facilitate the stabilization of the charged transition state and the final ionic product.^[5]

Experimental Protocol: Synthesis of **1-Benzylquinolinium Chloride**

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of quinoline and benzyl chloride in a suitable polar solvent (e.g., ethanol, acetonitrile). A typical reaction might involve mixing 10.33 g (approx. 80 mmol) of quinoline and 10.13 g (approx. 80 mmol) of benzyl chloride in 20 mL of ethanol.^[6]
- **Reaction Conditions:** Heat the reaction mixture to reflux (e.g., 90°C in an oil bath) with continuous stirring.^[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Reaction Time:** The reaction is typically allowed to proceed for several hours (e.g., 24 hours) to ensure complete conversion.^[6]
- **Product Isolation and Purification:**
 - After cooling to room temperature, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

- The crude product can be purified by recrystallization from a suitable solvent mixture, such as methanol/acetone (1:1, v/v), to yield the purified **1-benzylquinolinium chloride** as a crystalline solid.[6]



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Figure 1: General workflow for the synthesis of **1-Benzylquinolinium chloride** via the Menshutkin reaction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **1-benzylquinolinium chloride**, providing detailed information about the hydrogen and carbon framework of the molecule.

Experimental Protocol: NMR Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. For quaternary ammonium salts, which can be considered ionic liquids, common choices include deuterium oxide (D_2O), deuterated chloroform ($CDCl_3$), or deuterated dimethyl sulfoxide ($DMSO-d_6$).[7][8]

- Sample Preparation: Dissolve approximately 5-10 mg of **1-benzylquinolinium chloride** in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.[7][9]
- Internal Standard: An internal standard such as tetramethylsilane (TMS) is typically used for referencing the chemical shifts to 0 ppm.

The ^1H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Expected ^1H NMR Data for **1-Benzylquinolinium Chloride**

Chemical Shift (δ) ppm (in D_2O , 400 MHz)	Multiplicity	Integration	Assignment
~9.5 - 9.0	d	1H	H-2 (proton adjacent to N^+)
~8.5 - 8.0	m	4H	Aromatic protons of the quinoline ring
~7.8 - 7.6	m	2H	Aromatic protons of the quinoline ring
~7.4 - 7.2	m	5H	Aromatic protons of the benzyl group
~6.0	s	2H	Methylene protons (- CH_2-)

Note: The exact chemical shifts and multiplicities are dependent on the solvent and the specific spectrometer frequency. The data presented here are based on typical values for quinolinium salts and related structures. A reference indicates chemical shifts were determined in D_2O at 400 MHz.[2]

Interpretation:

- The proton at the C-2 position of the quinoline ring is expected to be the most downfield-shifted aromatic proton due to the strong deshielding effect of the adjacent positively charged

nitrogen atom.

- The other aromatic protons of the quinoline ring will appear as a series of multiplets in the aromatic region.
- The five protons of the benzyl group will also resonate in the aromatic region, likely as a complex multiplet.
- The methylene protons of the benzyl group will appear as a singlet, as they have no adjacent protons to couple with.

The ^{13}C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Expected ^{13}C NMR Data for **1-Benzylquinolinium Chloride**

Chemical Shift (δ) ppm (in CDCl_3 , 101 MHz)	Assignment
~150 - 140	Quaternary carbons of the quinoline ring
~140 - 120	Aromatic CH carbons of the quinoline and benzyl rings
~60	Methylene carbon (- CH_2 -)

Note: The data presented here are based on typical values for quinolinium salts and related structures. A reference indicates chemical shifts were determined in CDCl_3 at 101 MHz.[2]

Interpretation:

- The carbon atoms of the quinoline ring will appear in the aromatic region, with the quaternary carbons generally having different chemical shifts from the protonated carbons.
- The carbons of the benzyl group will also resonate in the aromatic region.
- The methylene carbon will appear at a significantly higher field (lower ppm value) compared to the aromatic carbons.

Figure 2: Chemical structure of the 1-Benzylquinolinium cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.[10][11]

- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid **1-benzylquinolinium chloride** sample onto the ATR crystal.
- Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the IR spectrum of the sample.

Expected IR Absorption Bands for **1-Benzylquinolinium Chloride**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H stretch	Aromatic
1600 - 1450	C=C stretch	Aromatic ring
1400 - 1200	C-H in-plane bend	Aromatic
900 - 675	C-H out-of-plane bend	Aromatic

Note: This table is based on characteristic absorption frequencies for aromatic and N-heterocyclic compounds.[12][13] Specific experimental data for **1-benzylquinolinium chloride** is not readily available.

Interpretation:

- The spectrum will be dominated by absorptions characteristic of the aromatic rings.
- The C-H stretching vibrations of the aromatic protons will appear just above 3000 cm^{-1} .
- The C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm^{-1}) can be indicative of the substitution pattern of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like **1-benzylquinolinium chloride** are expected to have strong UV absorptions.

Experimental Protocol: UV-Vis Spectroscopy

- Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., water, ethanol, acetonitrile). The choice of solvent can influence the position of the absorption maxima.[14][15]
- Sample Preparation: Prepare a dilute solution of **1-benzylquinolinium chloride** in the chosen solvent.
- Spectrum Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

Expected UV-Vis Absorption for **1-Benzylquinolinium Chloride**

One source suggests an absorption maximum (λ_{max}) for **1-benzylquinolinium chloride** at 320 nm.

Interpretation:

The absorption in the UV region is due to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated quinoline and benzyl ring systems. The extended conjugation in the quinolinium cation results in absorption at longer wavelengths compared to benzene or quinoline alone.

Mass Spectrometry (MS)

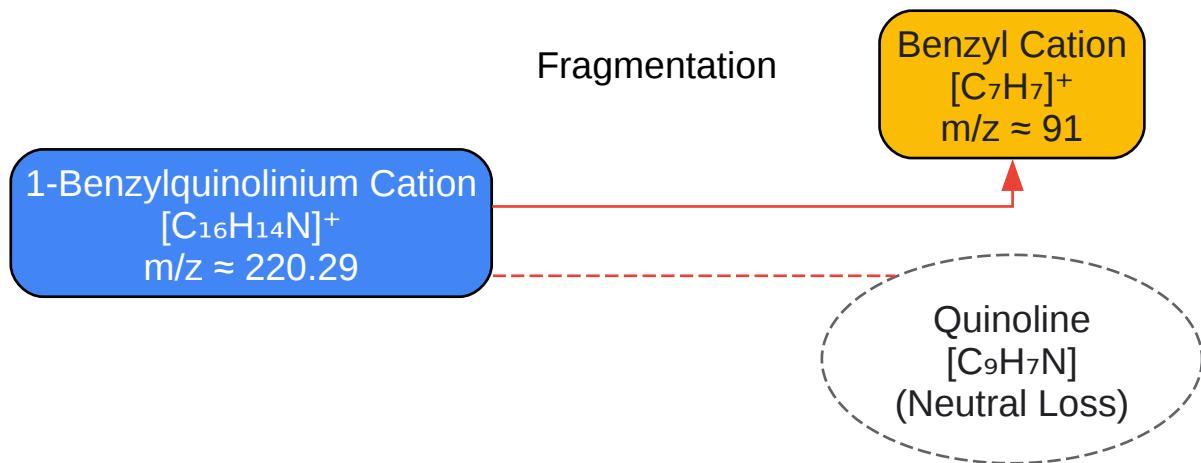
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For ionic compounds like **1-benzylquinolinium chloride**, electrospray ionization (ESI) is a suitable technique.[16][17]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of **1-benzylquinolinium chloride** in a suitable solvent (e.g., methanol, acetonitrile/water).
- Infusion: Infuse the sample solution directly into the ESI source.
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- Mass Analysis: The ions are desolvated and enter the mass analyzer, where their mass-to-charge ratio (m/z) is determined.

Expected Mass Spectrum of **1-Benzylquinolinium Chloride**

- Parent Ion: The ESI-MS spectrum in positive ion mode will show a prominent peak corresponding to the 1-benzylquinolinium cation $[C_{16}H_{14}N]^+$, with an expected m/z of approximately 220.29.
- Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would result in the formation of a benzyl cation ($C_7H_7^+$) with an m/z of 91.[18][19]



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Figure 3: Proposed primary fragmentation pathway for the 1-Benzylquinolinium cation in MS/MS.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of **1-benzylquinolinium chloride**. While publicly available, complete spectral data for this compound is limited, this guide has outlined the expected spectroscopic features based on its known structure and data from related compounds. The protocols and interpretations presented herein provide a robust framework for researchers and scientists working with **1-benzylquinolinium chloride** to verify its identity, assess its purity, and further investigate its chemical properties.

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